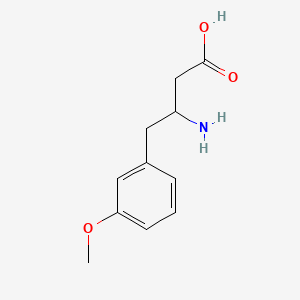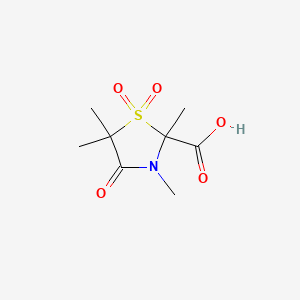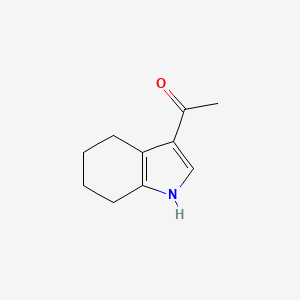![molecular formula C9H14O3 B575924 Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol CAS No. 161794-35-0](/img/structure/B575924.png)
Spiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dioxolane-2,2’-bicyclo[310]hexane]-1’-ylmethanol is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol typically involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This method allows for the construction of the spirocyclic structure under mild reaction conditions, yielding the desired product with high chemoselectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,2’-bicyclo[31The use of photochemistry and modular approaches can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mécanisme D'action
The mechanism by which Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through specific molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[2.1.1]hexane]: Another spirocyclic compound with similar structural features.
Spiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: A closely related compound with slight variations in the spirocyclic structure.
Uniqueness
Spiro[1,3-dioxolane-2,2’-bicyclo[3.1.0]hexane]-1’-ylmethanol stands out due to its specific spirocyclic configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
161794-35-0 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.208 |
Nom IUPAC |
spiro[1,3-dioxolane-2,2/'-bicyclo[3.1.0]hexane]-1/'-ylmethanol |
InChI |
InChI=1S/C9H14O3/c10-6-8-5-7(8)1-2-9(8)11-3-4-12-9/h7,10H,1-6H2 |
Clé InChI |
QZYLNCXGYMAFQE-UHFFFAOYSA-N |
SMILES |
C1CC2(C3(C1C3)CO)OCCO2 |
Synonymes |
Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane]-1-methanol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



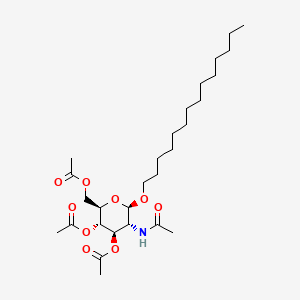
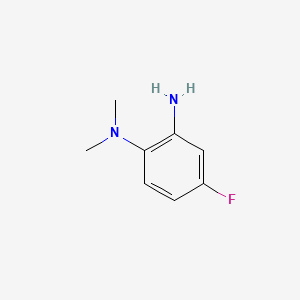
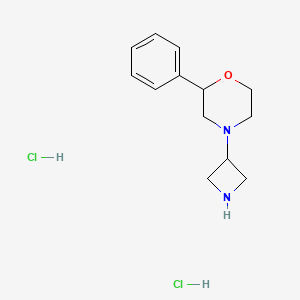
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
